molecular formula C18H19N3O B1299907 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one CAS No. 436087-69-3

6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one

Cat. No.: B1299907
CAS No.: 436087-69-3
M. Wt: 293.4 g/mol
InChI Key: FYYAGFXAHPEHIR-UHFFFAOYSA-N
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Description

6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is a complex organic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core, an ethyl group, and a pyridin-3-ylmethyl-amino substituent. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6-ethyl-2-quinolone with pyridin-3-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinolinone and pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
  • 6-Propyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one

Uniqueness

6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

6-ethyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-2-13-5-6-17-15(8-13)9-16(18(22)21-17)12-20-11-14-4-3-7-19-10-14/h3-10,20H,2,11-12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYAGFXAHPEHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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